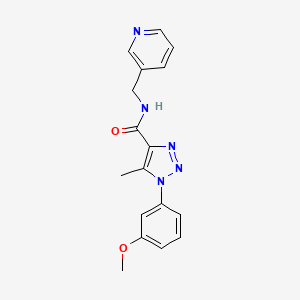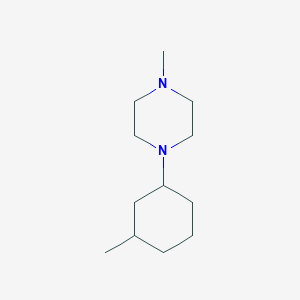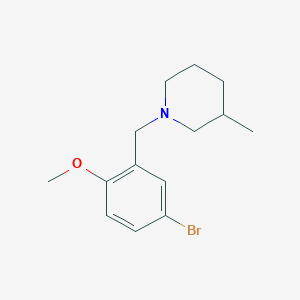![molecular formula C17H19N3O3 B5164123 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol, also known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. NPPB is a potent blocker of chloride channels and has been used in numerous scientific research studies to understand the mechanism of action of these channels.
Mecanismo De Acción
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol works by blocking the chloride channels and preventing the movement of chloride ions across the cell membrane. This leads to a disruption of the normal physiological processes that rely on chloride ion movement, such as muscle contraction and neuronal excitability.
Biochemical and Physiological Effects:
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the transport of chloride ions across the cell membrane. 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the activity of the calcium-activated chloride channel, which is involved in the regulation of smooth muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its specificity for chloride channels. It has been extensively studied and has been shown to be a potent and selective blocker of these channels. However, one limitation of using 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol is its potential toxicity. It has been shown to be cytotoxic in some cell types and caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are numerous future directions for research involving 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more specific and potent chloride channel blockers. Another area of interest is the study of the role of chloride channels in various diseases, such as cystic fibrosis and epilepsy. Additionally, the potential therapeutic applications of 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in these diseases should be further explored.
Métodos De Síntesis
The synthesis of 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-nitrobenzyl chloride with piperazine in the presence of sodium hydride to form 4-(4-nitrophenyl)-1-piperazine. This is then reacted with 4-hydroxybenzaldehyde in the presence of acetic acid to form the final product, 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol.
Aplicaciones Científicas De Investigación
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been extensively used in scientific research to study the mechanism of action of chloride channels. It has been shown to block both voltage-gated and ligand-gated chloride channels and has been used to study the role of these channels in various physiological processes such as muscle contraction, neuronal excitability, and epithelial transport.
Propiedades
IUPAC Name |
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-1-14(2-8-17)13-18-9-11-19(12-10-18)15-3-5-16(6-4-15)20(22)23/h1-8,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXBDNKDCTDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)

![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)


